1-(2-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
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Overview
Description
1-(2-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and alternative green solvents can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro and fluoro groups can influence its reactivity and binding affinity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the fluoro group, which can affect its chemical properties and interactions.
1-(2-Fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
Uniqueness
The presence of both the fluoro and nitro groups in 1-(2-Fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one makes it unique compared to other chalcones
Properties
CAS No. |
178625-01-9 |
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Molecular Formula |
C15H10FNO3 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10FNO3/c16-13-7-3-2-6-12(13)15(18)10-9-11-5-1-4-8-14(11)17(19)20/h1-10H |
InChI Key |
BANHTWWNXPULGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
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